molecular formula C4H9ClF3NO2S B2862687 3-(Trifluoromethylsulfonyl)propan-1-amine;hydrochloride CAS No. 2567504-64-5

3-(Trifluoromethylsulfonyl)propan-1-amine;hydrochloride

Cat. No.: B2862687
CAS No.: 2567504-64-5
M. Wt: 227.63
InChI Key: JSPVCGNINBGLQB-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulfonyl)propan-1-amine hydrochloride is a synthetic amine derivative featuring a trifluoromethylsulfonyl (-SO₂CF₃) substituent. The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical or agrochemical applications. The trifluoromethylsulfonyl group confers strong electron-withdrawing effects, likely improving metabolic stability and altering binding affinities compared to simpler sulfonyl or aryl substituents .

Properties

IUPAC Name

3-(trifluoromethylsulfonyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO2S.ClH/c5-4(6,7)11(9,10)3-1-2-8;/h1-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPVCGNINBGLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CS(=O)(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567504-64-5
Record name 3-trifluoromethanesulfonylpropan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylsulfonyl chloride (CF3SO2Cl) as a reagent, which reacts with propan-1-amine under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylsulfonyl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

3-(Trifluoromethylsulfonyl)propan-1-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylsulfonyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Sulfonyl-Substituted Propan-1-amine Hydrochlorides

Compounds with sulfonyl groups attached to the propan-1-amine backbone demonstrate diverse biological activities depending on the substituent:

Compound Name Substituent (R) Key Applications/Properties Reference
3-(Phenylsulfonyl)propan-1-amine HCl -SO₂C₆H₅ Antitrypanosomal agent; synthesized for human African trypanosomiasis treatment.
3-(Methylsulfonyl)propan-1-amine HCl -SO₂CH₃ Antitrypanosomal activity; improved solubility due to smaller substituent.
Target Compound -SO₂CF₃ Inferred: Enhanced lipophilicity and metabolic stability compared to -SO₂CH₃/-SO₂C₆H₅. -

Key Findings :

  • The phenylsulfonyl and methylsulfonyl analogs () exhibit antitrypanosomal activity, suggesting the sulfonyl group plays a critical role in target engagement.

Trifluoromethyl-Substituted Amines

Trifluoromethyl (-CF₃) groups are widely used to optimize drug candidates for bioavailability and target selectivity:

Compound Name Structure Highlights Applications Reference
Cinacalcet HCl -CF₃ attached to phenyl ring Calcimimetic agent; treats hyperparathyroidism by modulating calcium-sensing receptors.
4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine HCl -CF₃ on phenyl ring; cyclic amine scaffold Inferred: Potential CNS or metabolic disorder applications.
Target Compound -SO₂CF₃ on linear amine chain Inferred: May target ion channels or enzymes influenced by strong electron withdrawal. -

Key Findings :

  • Cinacalcet HCl () demonstrates the importance of the -CF₃ group in enhancing binding to hydrophobic pockets of receptors.

Other Structurally Related Amines

Amines with heterocyclic or aromatic substituents highlight the role of functional group diversity:

Compound Name Substituent/Scaffold Applications/Properties Reference
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl Triazole ring Versatile intermediate in pharmaceuticals and agrochemicals.
3-(5-Fluoro-1H-indol-3-yl)propan-1-amine HCl Indole ring with fluorine Inferred: Potential CNS activity due to indole’s prevalence in neuromodulators.
Promazine HCl Phenothiazine core Antipsychotic; demonstrates how aromatic systems modulate activity.

Key Findings :

  • Heterocyclic substituents (e.g., triazole, indole) expand applications in drug discovery by enabling π-π stacking or hydrogen bonding .
  • The target compound’s lack of aromaticity may limit CNS penetration but could favor peripheral targets like enzymes or transporters.

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound is unavailable, comparisons with analogs suggest:

  • Solubility : The hydrochloride salt improves water solubility, critical for oral bioavailability.
  • Lipophilicity : The -SO₂CF₃ group likely increases logP compared to -SO₂CH₃ but reduces it compared to -CF₃-phenyl analogs .
  • Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, while sulfonyl groups may enhance excretion via renal clearance .

Limitations and Future Research

  • Synthesis Challenges : Introducing -SO₂CF₃ requires specialized reagents (e.g., trifluoromethanesulfonic anhydride), complicating large-scale production.
  • Toxicity : Sulfonyl groups may pose renal toxicity risks, necessitating preclinical safety studies.

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